molecular formula C21H22N4O B1662981 N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide CAS No. 898235-65-9

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide

Cat. No. B1662981
CAS RN: 898235-65-9
M. Wt: 346.4 g/mol
InChI Key: SNTCRRMCALVGNL-UHFFFAOYSA-N
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Description

PF-622 is a potent, time-dependent, and irreversible inhibitor of fatty acid amide hydrolase (FAAH). Fatty acid amide hydrolase is an integral membrane enzyme involved in regulating the fatty acid amide family of lipid transmitters. Inhibition of fatty acid amide hydrolase leads to elevated endogenous levels of fatty acid amides, which exhibit analgesic, anti-inflammatory, anxiolytic, and antidepressant properties .

Scientific Research Applications

PF-622 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the role of fatty acid amide hydrolase in various physiological processes and diseases. In vitro studies have shown that PF-622 inhibits the activity of fatty acid amide hydrolase with high selectivity, making it a valuable tool for investigating the enzyme’s function . Additionally, PF-622 has been used in research related to pain management, inflammation, anxiety, and depression due to its ability to elevate endogenous levels of fatty acid amides .

Preparation Methods

The synthesis of PF-622 involves several steps. One of the methods includes the preparation of tritium-labeled PF-622, which is achieved via tritiodebromination of the bromide precursor using palladium (II) triphenylphosphine as a catalyst . The detailed synthetic route and reaction conditions for industrial production are not widely available in the public domain, but typically involve organic synthesis techniques and stringent reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

PF-622 undergoes various chemical reactions, primarily focusing on its interaction with fatty acid amide hydrolase. The compound is known to inhibit fatty acid amide hydrolase in a time-dependent manner by covalently modifying the enzyme’s active site . Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and ethanol, and the major product formed is the inhibited enzyme complex.

Comparison with Similar Compounds

PF-622 is unique in its high selectivity and irreversible inhibition of fatty acid amide hydrolase. Similar compounds include other fatty acid amide hydrolase inhibitors such as URB597 and OL-135. PF-622 stands out due to its time-dependent inhibition and high selectivity for fatty acid amide hydrolase over other serine hydrolases .

properties

IUPAC Name

N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTCRRMCALVGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467917
Record name PF-622
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898235-65-9
Record name PF-622
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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